Tecovirimat
Overview
Description
Tecovirimat (also known as TPOXX) is an antiviral medication used to treat diseases caused by the variola virus, such as smallpox . It was developed by SIGA Technologies in conjunction with the US Department of Health and Human Services’ Biomedical Advances Research and Development Authority .
Synthesis Analysis
Tecovirimat can be prepared through specific methods for the treatment or prophylaxis of viral infections and diseases associated therewith . An efficient three-step synthetic route to tecovirimat has been demonstrated .Molecular Structure Analysis
Tecovirimat has a molecular formula of C19H15F3N2O3 . It targets and inhibits the activity of the orthopoxvirus VP37 protein, which is highly conserved in all members of the orthopoxvirus genus .Physical And Chemical Properties Analysis
Tecovirimat has a molecular weight of 376.33 and is soluble in DMSO .Scientific Research Applications
Development and Patent Literature Overview
Tecovirimat, recognized as an anti-orthopoxvirus molecule, has emerged as a pivotal treatment for orthopoxvirus infections, including monkeypox and smallpox. Initially identified in 2002, its development by SIGA Technologies has led to approvals by the European Medicines Agency (EMA), the United States Food and Drug Administration (USFDA), and Health Canada for treating smallpox. Notably, tecovirimat's efficacy has been confirmed in non-human primate and rabbit models under the USFDA’s Animal Rule. The patent literature reveals a spectrum of inventions related to tecovirimat, including various dosage forms and drug combinations, notably with cidofovir. This vast array of research underscores the potential for tecovirimat's off-label use in treating monkeypox and other orthopoxvirus infections in the USA and Canada. Furthermore, it opens avenues for developing new tecovirimat-based treatments for viral diseases, emphasizing the need for further drug interaction and resistance studies (Almehmadi et al., 2022).
Tecovirimat in Treating Monkeypox
As the global concern for monkeypox infection escalates, tecovirimat has been spotlighted as a promising therapeutic option. With the cessation of smallpox vaccination, which also conferred protection against monkeypox, the exploration for effective treatments has intensified. Tecovirimat, along with brincidofovir, has received approval for smallpox treatment based on the Animal Rule, reflecting the shared virology among Orthopoxviruses. Tecovirimat, in particular, stands out for its strong evidence base supporting its effectiveness and safety in monkeypox treatment. The selection between tecovirimat and brincidofovir leans towards tecovirimat, given its more promising profile. Nonetheless, the potential for resistance in non-responsive patients calls for continued efforts in the targeted design of novel antivirals against Orthopoxviruses (Khani et al., 2022).
Safety And Hazards
properties
IUPAC Name |
N-[(1S,2S,6R,7R,8R,10S)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKDFZIMJXRJGH-VWLPUNTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026474 | |
Record name | Tecovirimat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Tecovirimat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Successful viral replication leads to the formation of a number of infectious virion forms. Mature viruses are infectious but remain intracellularly until cell lysis. On the other hand, enveloped virion form is created when mature viruses wrap with late endosomal membranes. The formation of a wrapping complex for enveloped virions is mediated by the orthopoxvirus P37 protein. These egress-competent enveloped virions are released in a nonlytic fashion from the cell and play an essential role in cell-to-cell and long-range dissemination of the virus in the host. The P37 protein is encoded by a highly conserved gene in all members of the orthopoxvirus genus. P37 interacts with the Rab9 GTPase and TIP47, which are components of late endosome-derived transport vesicles. Interaction of P37 and Rab9 GTPase and TIP47 leads to the formation of the virus-specific wrapping complex for enveloped virions. Tecovirimat is an inhibitor of P37: it blocks the interaction of P37 with Rab9 and TIP47, preventing the formation of the wrapping complex. | |
Record name | Tecovirimat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tecovirimat | |
CAS RN |
869572-92-9 | |
Record name | Tecovirimat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869572-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tecovirimat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869572929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tecovirimat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tecovirimat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TECOVIRIMAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F925RR824R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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